molecular formula C9H14N2O B13340287 3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B13340287
M. Wt: 166.22 g/mol
InChI Key: MDEKNADFKVLKMB-UHFFFAOYSA-N
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Description

3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of pyrazole derivatives with appropriate aldehydes under controlled conditions. One common method is the Vilsmeier-Haack reaction, which involves the formylation of pyrazoles using a combination of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-isobutyl-5-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-isobutyl-5-methyl-1H-pyrazole-4-methanol.

    Substitution: Halogenated or nitrated pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyrazole ring may also interact with biological receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-isobutyl-5-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of the isobutyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-methyl-3-(2-methylpropyl)-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C9H14N2O/c1-6(2)4-9-8(5-12)7(3)10-11-9/h5-6H,4H2,1-3H3,(H,10,11)

InChI Key

MDEKNADFKVLKMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)CC(C)C)C=O

Origin of Product

United States

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